molecular formula C14H15NO B1601475 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile CAS No. 65619-09-2

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile

Cat. No.: B1601475
CAS No.: 65619-09-2
M. Wt: 213.27 g/mol
InChI Key: ALYQPOYEXMIQDZ-UHFFFAOYSA-N
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Description

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H15NO. It is a derivative of cyclohexanecarbonitrile, featuring a ketone group (4-oxo) and an ortho-tolyl group attached to the cyclohexane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with ortho-tolunitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of ortho-tolunitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile largely depends on its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological targets, while the nitrile group can act as a precursor for further chemical modifications. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-4-2-3-5-13(11)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYQPOYEXMIQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCC(=O)CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503804
Record name 1-(2-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65619-09-2
Record name 1-(2-Methylphenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Reactant of Route 2
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Reactant of Route 3
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Reactant of Route 4
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Reactant of Route 5
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile

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